molecular formula C15H27NO11 B013670 N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide CAS No. 100836-88-2

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Cat. No. B013670
M. Wt: 397.37 g/mol
InChI Key: JPIHIQIYWZWIPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex acetamide derivatives often involves multi-step chemical reactions that include acetylation, esterification, and possibly cyclization processes. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol demonstrates a typical approach to constructing acetamide derivatives through acetylation, esterification, and ester interchange steps (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives typically involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the geometries, conformations, and electronic structures of these molecules. For instance, the crystallographic study and molecular modeling of the oxidation product of a specific N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide provide insights into the structural determinants and potential reactivity of such compounds (Baranova et al., 2012).

Scientific Research Applications

Computational Studies and Diabetes Management

A significant application of this compound was identified in a computational study focusing on its role in the regulation of blood glucose levels. The study utilized a reverse pharmacophore mapping approach and text-based database search to identify potential targets of the compound in diabetes management. Molecular docking was performed to predict the binding pose of the compound in the active site region of the target protein, and molecular dynamics simulation was employed to observe the dynamic behavior and stability of protein–ligand complexes. This research indicates the compound's potential utility in developing treatments for diabetes by targeting key enzymes involved in the disease's pathology (Muthusamy & Krishnasamy, 2016).

Synthesis and Characterization

Another aspect of research on this compound involves its synthesis and characterization. A study detailed the synthesis of a new sugar imine molecule related to this compound and characterized it using conventional analysis methods, including its physical properties and thermal stability. The synthesis was based on D-glucose using a click chemistry reaction mechanism, indicating the versatility and potential applications of this compound in synthetic organic chemistry and materials science (Mohammed et al., 2020).

Solubility Studies

Research on the solubility of related saccharides in ethanol–water solutions provides insights into the physicochemical properties of such compounds. These studies are essential for understanding the solubility behavior of complex saccharides in mixed solvents, which has implications for their application in pharmaceutical formulations and material science (Gong et al., 2012).

Chemoselective Hydroxymethylation

Research on chemoselective hydroxymethylation has led to the development of novel compounds with potential applications in medicinal chemistry and drug discovery. This process involves a tandem chemoselective hydroxymethylation followed by cyclization, yielding novel thiomorpholin-3-ones. Such studies expand the chemical toolbox available for designing and synthesizing new therapeutic agents (Krishnaraj & Muthusubramanian, 2012).

Anticancer and Antiproliferative Effects

Research has also explored the anticancer and antiproliferative effects of compounds related to N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide. For instance, compounds isolated from Selaginella pulvinata, including new compounds with similar structural motifs, have shown the ability to inhibit the growth of cancer cells and induce apoptosis. These findings highlight the potential of such compounds in developing new anticancer therapies (Wang et al., 2016).

Future Directions

For more detailed information, refer to the relevant literature .

properties

IUPAC Name

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIHIQIYWZWIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394767
Record name Galbeta1,3GalNAcalpha-O-Me
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

CAS RN

100836-88-2
Record name Galbeta1,3GalNAcalpha-O-Me
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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